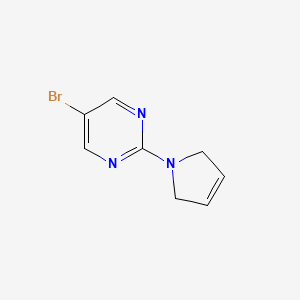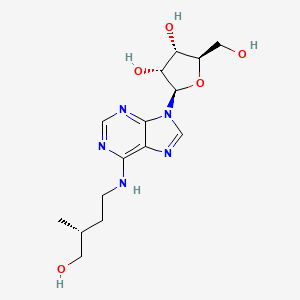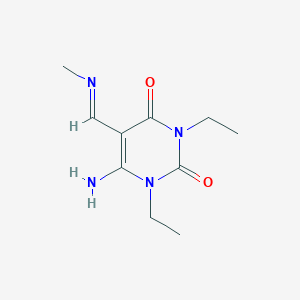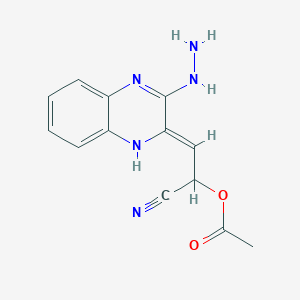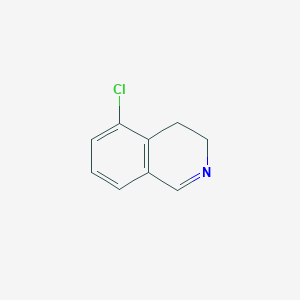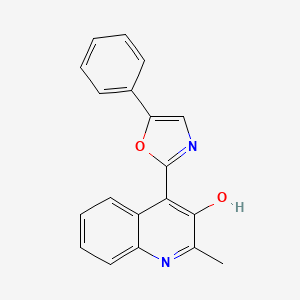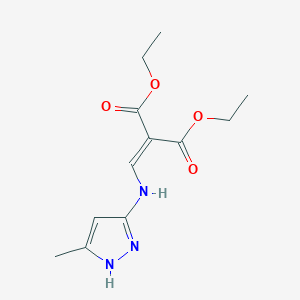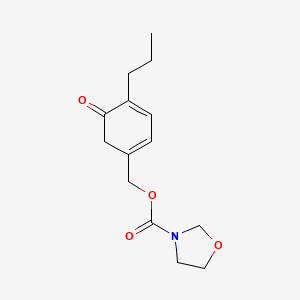
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a complex organic compound that features both a cyclohexadiene ring and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexadiene ring. The oxazolidine ring can be introduced through a subsequent cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib, have various biological activities.
Oxadiazoles: These compounds, like 1,2,4-oxadiazole, are known for their stability and diverse applications.
Uniqueness
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is unique due to its combination of a cyclohexadiene ring and an oxazolidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
(5-oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-12-5-4-11(8-13(12)16)9-19-14(17)15-6-7-18-10-15/h4-5H,2-3,6-10H2,1H3 |
Clave InChI |
RIECFNWPZDISRI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(CC1=O)COC(=O)N2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


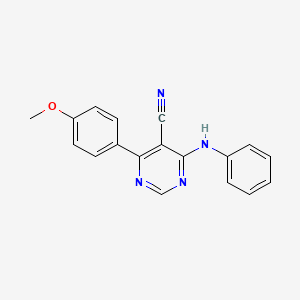
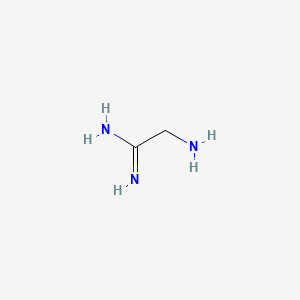
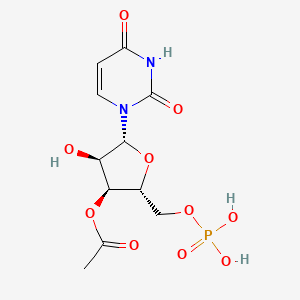
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
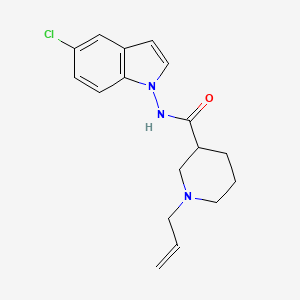
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
